molecular formula C9H16O3 B13074825 Methyl 2-(2-hydroxycyclohexyl)acetate

Methyl 2-(2-hydroxycyclohexyl)acetate

Cat. No.: B13074825
M. Wt: 172.22 g/mol
InChI Key: TXZRYAJZEVSREG-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of 2-hydroxycyclohexylacetic acid. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-hydroxycyclohexyl)acetate can be synthesized through the esterification of 2-hydroxycyclohexylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxocyclohexylacetic acid or 2-carboxycyclohexylacetic acid.

    Reduction: Formation of 2-(2-hydroxycyclohexyl)ethanol.

    Substitution: Formation of 2-(2-halocyclohexyl)acetate derivatives.

Scientific Research Applications

Methyl 2-(2-hydroxycyclohexyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of 2-hydroxycyclohexylacetic acid and methanol. The ester bond is cleaved through a series of steps involving the formation of a tetrahedral intermediate and subsequent elimination of the leaving group .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cycloheptylacetate
  • Methyl 2-(2-hydroxycyclopentyl)acetate
  • Methyl 2-(2-hydroxycycloheptyl)acetate

Uniqueness

Methyl 2-(2-hydroxycyclohexyl)acetate is unique due to its specific structural features, such as the presence of a hydroxyl group on the cyclohexyl ring and the ester linkage.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-(2-hydroxycyclohexyl)acetate

InChI

InChI=1S/C9H16O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8,10H,2-6H2,1H3

InChI Key

TXZRYAJZEVSREG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCCC1O

Origin of Product

United States

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